N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide is a complex organic compound featuring a thiazole ring, a pyrrolidinone ring, and an acetamide group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The resulting thiazole intermediate is then further functionalized to introduce the pyrrolidinone and acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazoles or pyrrolidinones.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are also studied for their antioxidant and anti-inflammatory properties.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including bacterial infections and certain types of cancer.
Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Comparison with Similar Compounds
Thiamine: A vitamin that also contains a thiazole ring.
Rifampicin: An antibiotic that features a thiazole derivative.
Benzimidazole: A compound with a similar heterocyclic structure.
Uniqueness: N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
N-[3-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-11(18)16-6-5-13(8-16,15-10(3)17)12-14-9(2)7-19-12/h4,7H,1,5-6,8H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGYZSIXBYJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCN(C2)C(=O)C=C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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